2-Amino-4-hydroxy-8-methoxyquinoline
Overview
Description
2-Amino-4-hydroxy-8-methoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of an amino group at the second position, a hydroxyl group at the fourth position, and a methoxy group at the eighth position on the quinoline ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-8-methoxyquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-methoxyquinoline with nitrous acid can yield 2-nitro-8-methoxyquinoline, which can then be reduced to 2-amino-8-methoxyquinoline. Subsequent hydroxylation at the fourth position can be achieved using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and hydroxylation, followed by purification techniques like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The methoxy group at the eighth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Amino-4-hydroxy-8-methoxyquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6,8-dimethylquinoline
- 2-Amino-4-hydroxy-6-methoxy-3-phenylquinoline
- 4,5-Dichloro-8-methoxyquinoline
Uniqueness
2-Amino-4-hydroxy-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the quinoline ring enhances its potential for forming diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-amino-8-methoxy-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-6-7(13)5-9(11)12-10(6)8/h2-5H,1H3,(H3,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDZCEWGEOXOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673738 | |
Record name | 2-Amino-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858477-58-4 | |
Record name | 2-Amino-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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